4-tert-Butylbenzotrifluoride
Overview
Description
4-tert-Butylbenzotrifluoride, also known as 1-tert-butyl-4-(trifluoromethyl)benzene, is an organic compound with the molecular formula C11H13F3. It is a derivative of benzene, where a tert-butyl group and a trifluoromethyl group are substituted at the para positions. This compound is known for its stability and unique chemical properties, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzotrifluoride can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzotrifluoride with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CF3+(CH3)3CClAlCl3C6H4(CF3)(C(CH3)3)+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the reaction efficiency and sustainability compared to traditional batch processes . These reactors allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzotrifluoride undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Due to the electron-donating nature of the tert-butyl group, the compound is more reactive towards electrophilic substitution reactions compared to benzotrifluoride. Common reactions include nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized under specific conditions to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, resulting in the formation of 4-tert-butylbenzene.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.
Sulfonation: Fuming sulfuric acid is employed to introduce sulfonic acid groups.
Halogenation: Halogens such as chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.
Major Products Formed
Nitration: 4-tert-Butyl-2-nitrobenzotrifluoride
Sulfonation: 4-tert-Butylbenzotrifluorosulfonic acid
Halogenation: 4-tert-Butyl-2-chlorobenzotrifluoride
Scientific Research Applications
4-tert-Butylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring stable aromatic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions due to its unique structural properties.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug design and development.
Industry: It is employed in the manufacture of specialty chemicals, agrochemicals, and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzotrifluoride in chemical reactions involves the activation of the aromatic ring by the tert-butyl group, which increases the electron density and makes the ring more susceptible to electrophilic attack. The trifluoromethyl group, being electron-withdrawing, balances this effect, providing a unique reactivity profile. The molecular targets and pathways involved in its reactions are primarily centered around the aromatic ring and its substituents.
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: Lacks the tert-butyl group, making it less reactive towards electrophilic substitution.
tert-Butylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
4-tert-Butylbenzoic Acid: Contains a carboxyl group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
4-tert-Butylbenzotrifluoride is unique due to the presence of both the tert-butyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination makes it highly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-tert-butyl-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHQWGQDFWPRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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